molecular formula C29H27ClN2O3 B11040501 2-{2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11040501
M. Wt: 487.0 g/mol
InChI Key: QHTOWRMYLWFJJJ-UHFFFAOYSA-N
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Description

2-{2-[4-(4-CHLOROPHENYL)-2,2,4,7-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines a quinoline derivative with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-CHLOROPHENYL)-2,2,4,7-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the isoindole moiety through a series of condensation and cyclization reactions. Specific reagents and conditions vary, but common steps include the use of chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-CHLOROPHENYL)-2,2,4,7-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the isoindole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-CHLOROPHENYL)-2,2,4,7-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine, are known for their antimalarial properties.

    Isoindole Derivatives: Isoindole-based compounds, like phthalimide, are used in various chemical and pharmaceutical applications.

Uniqueness

What sets 2-{2-[4-(4-CHLOROPHENYL)-2,2,4,7-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE apart is its combination of both quinoline and isoindole moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H27ClN2O3

Molecular Weight

487.0 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3H-quinolin-1-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C29H27ClN2O3/c1-18-9-14-23-24(15-18)32(28(2,3)17-29(23,4)19-10-12-20(30)13-11-19)25(33)16-31-26(34)21-7-5-6-8-22(21)27(31)35/h5-15H,16-17H2,1-4H3

InChI Key

QHTOWRMYLWFJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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